4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-
Description
4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (hereafter referred to as the "target compound") is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the N4-phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development, particularly in antimicrobial and anticancer research .
Properties
CAS No. |
899829-98-2 |
|---|---|
Molecular Formula |
C15H11F3N4 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
4-N-[4-(trifluoromethyl)phenyl]quinazoline-4,6-diamine |
InChI |
InChI=1S/C15H11F3N4/c16-15(17,18)9-1-4-11(5-2-9)22-14-12-7-10(19)3-6-13(12)20-8-21-14/h1-8H,19H2,(H,20,21,22) |
InChI Key |
FFWFKAKTUZKUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with 4-chloro-7-fluoro-6-nitro-quinazoline, which undergoes nucleophilic substitution with phenylamine, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions and cost-effective reagents to ensure efficient manufacturing.
Chemical Reactions Analysis
Types of Reactions
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenylamine for nucleophilic substitution and reducing agents like hydrogen gas or metal catalysts for reduction reactions. The conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities. These derivatives can be further modified to enhance their pharmacological properties.
Scientific Research Applications
N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing other biologically active quinazoline derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N4-(4-(Trifluoromethyl)phenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are crucial for cell signaling pathways involved in cancer progression. By binding to these targets, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Compounds:
N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (CAS 2493105-06-7)
- Substituents : 3-chloro-4-fluorophenyl at N4, tetrahydrofuran-3-yloxy at C5.
- Impact : The chloro-fluoro-phenyl group enhances electron-withdrawing effects, while the tetrahydrofuran substituent improves solubility .
N4-(4-(Trifluoromethoxy)phenyl)quinazoline-4,6-diamine (CAS 899829-91-5) Substituents: Trifluoromethoxy (-OCF₃) at N4-phenyl.
N4-(4-Chloro-3-trifluoromethylphenyl)-7-methoxy-quinazoline-4,6-diamine
- Substituents : 4-chloro-3-CF₃-phenyl at N4, methoxy (-OCH₃) at C6.
- Impact : The meta-CF₃ and para-Cl arrangement may sterically hinder target binding compared to the para-CF₃ in the target compound .
N4-Benzylamine-N2-Isopropyl-Quinazoline-2,4-Diamine Derivatives (A4 and A5)
- Substituents : A4 (ortho-CF₃), A5 (para-CF₃) on the benzylamine side chain.
- Impact : Para-CF₃ (A5) showed superior antimicrobial activity (MIC = 3.9 mg/mL against S. epidermidis) compared to ortho-CF₃ (A5: MIC = 15.6 mg/mL against S. typhimurium), underscoring the para-CF₃ advantage .
Physicochemical and DMPK Properties
- Metabolic Stability : Fluorine substituents generally resist oxidative metabolism, enhancing half-life. For example, the target compound’s -CF₃ group likely offers better stability than -OCH₃ or -SC₆H₄ (methoxybenzylthio) derivatives .
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic aromatic substitution and reduction reactions, similar to routes used for N4-(4-chloro-3-trifluoromethylphenyl) analogs .
Biological Activity
4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- (CAS No. 899829-98-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F3N5 |
| Molecular Weight | 273.23 g/mol |
| IUPAC Name | 4,6-quinazolinediamine, N-[4-(trifluoromethyl)phenyl]- |
| CAS Number | 899829-98-2 |
The biological activity of 4,6-quinazolinediamine derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate signaling pathways associated with various diseases, particularly in the context of inflammation and cancer.
Biological Activity
- Anti-inflammatory Activity :
- Anticancer Potential :
-
Antimicrobial Properties :
- Some studies suggest that quinazoline compounds may also exhibit antimicrobial activity against various pathogens, although specific data on 4,6-quinazolinediamine is limited.
Case Study 1: NF-κB Inhibition
A study focused on the development of alkylthiourea quinazoline derivatives demonstrated significant inhibition of NF-κB in macrophage-like THP−1 cells. The compound exhibited low cytotoxicity while effectively suppressing pro-inflammatory cytokines such as TNFα and IL-6 .
Case Study 2: Anticancer Activity
Research into similar quinazoline compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves targeting specific kinases associated with cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Phenylaminoquinazoline | NF-κB inhibitor | 0.84 |
| BMS-345541 (related quinazoline) | IKKβ inhibitor | 0.3 |
| 4-(Trifluoromethyl)phenyl derivative | Cytotoxicity against cancer | Varies |
Q & A
Q. How can advanced theoretical models explain its mechanism in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
